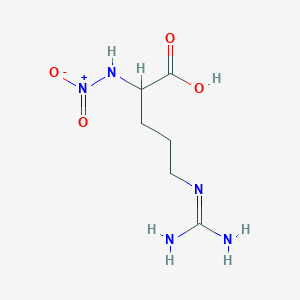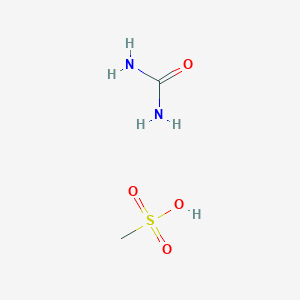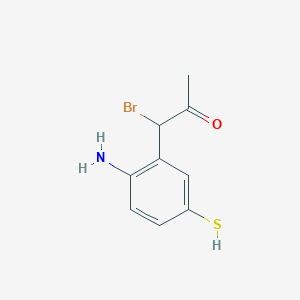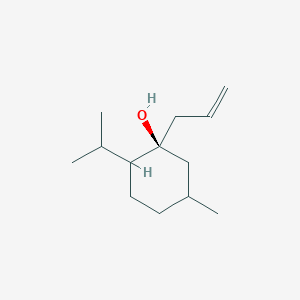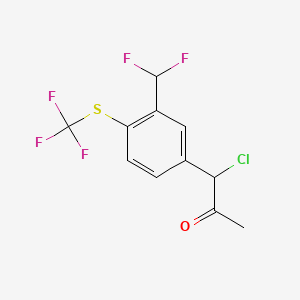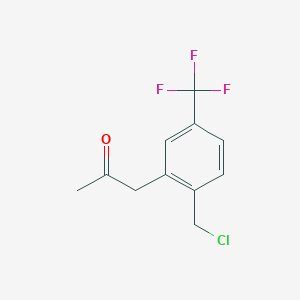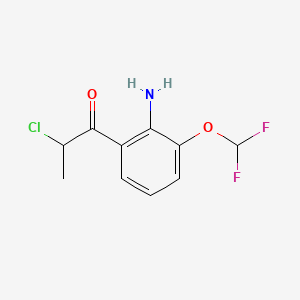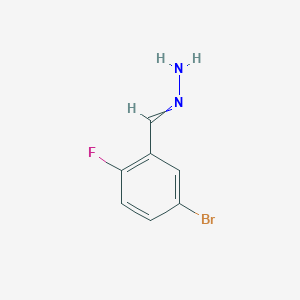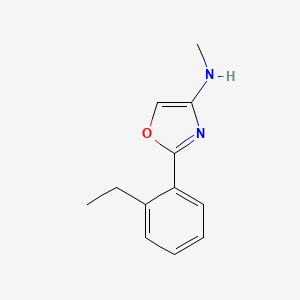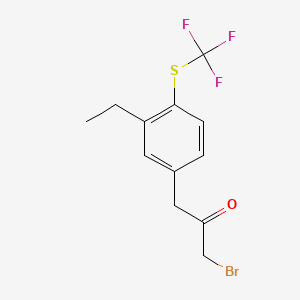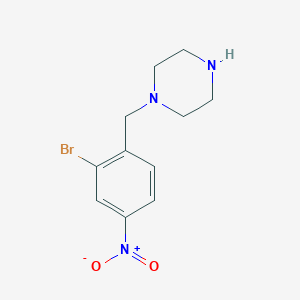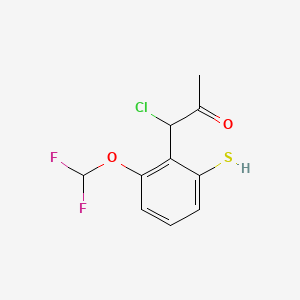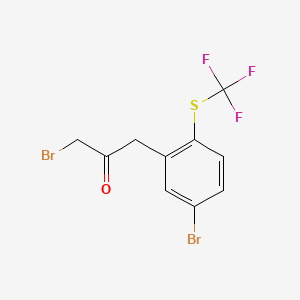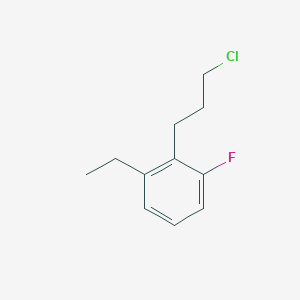
1-(3-Chloropropyl)-2-ethyl-6-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloropropyl)-2-ethyl-6-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound is characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, an ethyl group, and a fluorine atom. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
The synthesis of 1-(3-Chloropropyl)-2-ethyl-6-fluorobenzene can be achieved through several synthetic routes. One common method involves the alkylation of 2-ethyl-6-fluorobenzene with 1,3-dichloropropane in the presence of a strong base such as potassium tert-butoxide. The reaction is typically carried out under reflux conditions in an aprotic solvent like dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution reaction.
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
1-(3-Chloropropyl)-2-ethyl-6-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the fluorine-substituted benzene ring, using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include strong bases for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Chloropropyl)-2-ethyl-6-fluorobenzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism by which 1-(3-Chloropropyl)-2-ethyl-6-fluorobenzene exerts its effects depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
1-(3-Chloropropyl)-2-ethyl-6-fluorobenzene can be compared with other similar compounds, such as:
1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate: This compound has a similar 3-chloropropyl group but differs in the presence of additional methoxy and methyl groups, which can affect its chemical reactivity and applications.
3-Chloropropylsilanetriol: This compound contains a 3-chloropropyl group attached to a silanetriol moiety, making it useful in the synthesis of polysilsesquioxanes and other silicon-based materials.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C11H14ClF |
|---|---|
Molecular Weight |
200.68 g/mol |
IUPAC Name |
2-(3-chloropropyl)-1-ethyl-3-fluorobenzene |
InChI |
InChI=1S/C11H14ClF/c1-2-9-5-3-7-11(13)10(9)6-4-8-12/h3,5,7H,2,4,6,8H2,1H3 |
InChI Key |
ZLJCDPRCWROPMM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)F)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


